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Compound of Interest

Compound Name: 8-Chloro-1,5-naphthyridin-3-ol

CAS No.: 1071541-08-6

Cat. No.: B3210537

Get Quote

Executive Summary & Scientific Rationale
The 1,5-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving

as a bioisostere for quinoline and isoquinoline. Its specific nitrogen placement (N1, N5) imparts

unique physicochemical properties, including reduced lipophilicity (logP) and distinct hydrogen-

bonding vectors, which are critical for optimizing kinase inhibitors and antibacterial agents.

The 3-alkoxy-1,5-naphthyridine subclass is particularly valuable because the C3-alkoxy

substituent projects vectors into the solvent-exposed regions of ATP-binding pockets (e.g., in

PI3K or mTOR inhibitors), modulating solubility and metabolic stability.

This guide rejects the low-yielding classical routes (e.g., direct ring construction with labile

alkoxy groups) in favor of a Late-Stage Diversification (LSD) strategy. We focus on the

synthesis of a versatile electrophilic core, 3-bromo-1,5-naphthyridine, followed by parallel

palladium-catalyzed C–O cross-coupling. This ensures maximal library diversity from a single

validated intermediate.
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To generate a library of 3-alkoxy-1,5-naphthyridines (Target 1), we analyze two primary

disconnections:

Path A (Recommended): Palladium-catalyzed Buchwald-Hartwig type C–O coupling of 3-

bromo-1,5-naphthyridine with various alcohols.

Advantage:[1][2][3][4][5][6] High functional group tolerance; access to complex primary

and secondary alcohols.

Path B (Alternative): Nucleophilic Aromatic Substitution (

) or Alkylation of 1,5-naphthyridin-3-ol.

Limitation: 1,5-naphthyridines are electron-deficient, but the 3-position is not sufficiently

activated for mild

without strong electron-withdrawing auxiliaries. Path B is reserved for simple alkyl halides
via O-alkylation of the phenol.
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Figure 1: Retrosynthetic strategy for library generation. Path A is prioritized for high-throughput

synthesis.

Module 1: Synthesis of the Core Scaffold
Target: 3-Bromo-1,5-naphthyridine Rationale: The synthesis utilizes a modified Skraup

reaction. While classical Skraup conditions can be violent, the use of sulfo-mix conditions

allows for better thermal control. Note that due to the symmetry of the 1,5-naphthyridine

system, the 3-bromo and 7-bromo positions are identical.
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Protocol 1.1: Modified Skraup Cyclization
Scale: 50 g batch

Reagents:

3-Amino-5-bromopyridine (1.0 eq)

Glycerol (3.0 eq)

Sulfuric acid (conc., solvent/catalyst)

Sodium 3-nitrobenzenesulfonate (0.6 eq) or Arsenic pentoxide (traditional, but toxic; use

nitro-sulfonate for safety).

Ferrous sulfate (

, catalytic)

Procedure:

Setup: In a 1 L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux

condenser, dissolve 3-amino-5-bromopyridine (50 g, 289 mmol) in sulfuric acid (200 mL).

Addition: Add glycerol (80 g, 868 mmol) and sodium 3-nitrobenzenesulfonate (39 g, 173

mmol) cautiously. Add

(2 g).

Cyclization: Heat the mixture to 140 °C for 1 hour, then raise to 170 °C for 4 hours. Caution:

Exothermic reaction.

Quench: Cool to room temperature. Pour the dark syrup onto crushed ice (1 kg).

Neutralization: Basify carefully with

(conc.) to pH 9-10 while maintaining temperature < 20 °C.

Extraction: Extract with Dichloromethane (DCM) (
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mL).

Purification: Dry organics over

, concentrate, and purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Yield: Expect 40-50% yield of a beige solid.

Mechanistic Insight: The amine directs the cyclization to the ortho-carbon (C2 of pyridine). The

bromine at C5 of the pyridine ring ends up at position 3 (or 7) of the final 1,5-naphthyridine

system.

Module 2: Library Generation (Pd-Catalyzed C-O
Coupling)
Method: Buchwald-Hartwig Alkoxylation Rationale: Standard

fails on 3-bromo-1,5-naphthyridine because the leaving group is not activated by the nitrogen
(unlike the 2- or 4-positions). Palladium catalysis is required. We utilize RockPhos or
tBuBrettPhos, bulky phosphine ligands developed specifically to facilitate the difficult reductive
elimination of C–O bonds.

Protocol 2.1: General Library Plate Setup
Scale: 0.1 mmol per well (96-well block or individual vials)

Reagents:

Scaffold: 3-Bromo-1,5-naphthyridine (1.0 eq)

Alcohol (R-OH): Diverse library (2.0 eq). Scope: Primary, secondary, benzylic, and

heterocyclic alcohols.

Catalyst:

(2 mol%) or

(2 mol%)

Ligand: RockPhos (4-6 mol%)
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Base:

(3.0 eq)

Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Workflow:

Stock Solutions: Prepare a stock solution of the Scaffold, Catalyst, and Ligand in degassed

Toluene.

Note: Pre-stirring the Pd source and Ligand for 10 mins ensures active catalyst formation (

).

Dispensing:

Add Alcohol (0.2 mmol) to reaction vials.

Add Base (

, 98 mg, 0.3 mmol).

Add Scaffold/Catalyst Master Mix (containing 21 mg Scaffold, Pd, Ligand) to each vial.

Reaction: Seal vials under Argon/Nitrogen. Heat at 90 °C for 16 hours.

Workup:

Filter through a celite/silica plug to remove Pd black and inorganic salts.

Elute with EtOAc.[7]

Concentrate in a Genevac or SpeedVac.

Purification: Preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Data Summary: Expected Yields
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Alcohol Type Example Expected Yield Notes

Primary Aliphatic
n-Butanol,

Methoxyethanol
75-90% Very rapid conversion.

Benzylic Benzyl alcohol 80-95% Excellent substrates.

Secondary Cyclic
Cyclohexanol, 4-Boc-

piperidinol
50-70%

Steric bulk requires

RockPhos.

Tertiary t-Butanol < 20%
Difficult; competing

-hydride elimination.

Module 3: Alternative Route (Alkylation of 3-
Hydroxy)
Target: O-Alkylation via Mitsunobu or Alkyl Halides Use Case: When the alcohol partner is not

available, but the alkyl halide is; or for generating simple ether libraries.

Protocol 3.1: Hydroxylation of the Core
To access the 3-hydroxy precursor from the 3-bromo scaffold:

Reagents: 3-Bromo-1,5-naphthyridine, KOH (3 eq),

(2 mol%), tBuXPhos (4 mol%), 1,4-Dioxane/H2O (1:1).

Conditions: 100 °C, 12 h.

Product:1,5-Naphthyridin-3-ol. (Note: Tautomerization to a ketone is less favorable here than

at the 2/4 positions, maintaining phenolic character).

Protocol 3.2: Parallel Alkylation
Reaction: Mix 1,5-naphthyridin-3-ol (1 eq) with Alkyl Halide (1.2 eq) and

(2 eq) in DMF.

Conditions: 60 °C, 4-12 h.
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Note: This is strictly

. Tertiary halides will eliminate; aryl halides will not react.

Analytical & Quality Control
For library validation, the following criteria must be met:

LC-MS: Purity > 95% (UV 254 nm). Look for the characteristic M+1 peak.

1H NMR (Diagnostic):

The 1,5-naphthyridine core shows protons in the aromatic region (approx 7.5 - 9.0 ppm).

H2 and H6 (ortho to nitrogens) appear most downfield (~8.8-9.0 ppm).

Alkoxylation verification: Disappearance of the alcohol O-H signal and shifting of the

-protons of the alkoxy group.

Troubleshooting Guide
Problem: Low conversion in Pd-coupling.

Solution: Ensure anhydrous solvents. Oxygen kills the active Pd(0) species. Switch ligand

to tBuBrettPhos if the alcohol is sterically hindered.

Problem: N-arylation instead of O-arylation.

Solution: This scaffold has basic nitrogens. If using amino-alcohols, protect the amine

(Boc). The 1,5-naphthyridine nitrogens themselves are generally not nucleophilic enough

to compete with the alkoxide under these conditions.
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Disclaimer: All chemical protocols involve hazardous materials. Standard PPE and fume hood

usage are mandatory. Consult MSDS for 3-bromo-1,5-naphthyridine and palladium catalysts

before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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